Cancer-related antigens are critical in the development of immunotherapies and diagnostics. One such antigen is Bone Marrow Stromal Antigen 2, specifically the peptide sequence BST-2 (126-134), which has been identified as a significant target for T cell-mediated immune responses. This peptide, represented by the sequence KLQDASAEV, plays a crucial role in stimulating antigen-specific T cells, making it a valuable tool in cancer immunology.
Bone Marrow Stromal Antigen 2 is a protein encoded by the BST-2 gene in humans. It is involved in various cellular processes, including immune response modulation and viral restriction. The specific peptide KLQDASAEV corresponds to amino acids 126 to 134 of this protein and has been studied extensively for its potential in cancer therapies and vaccine development .
The synthesis of the BST-2 (126-134) peptide can be achieved through several methods, including:
The solid-phase synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is activated and added stepwise. Cleavage from the resin and deprotection yield the final peptide product, which can then be purified using high-performance liquid chromatography .
The molecular structure of BST-2 (126-134) consists of a linear sequence of nine amino acids that fold into specific conformations essential for its interaction with T cell receptors. The three-dimensional structure can be modeled using computational tools that predict peptide conformation based on known interactions with major histocompatibility complex class I molecules.
The molecular weight of the BST-2 (126-134) peptide is approximately 1,080 Daltons, with a theoretical isoelectric point around 7.0, indicating its charge at physiological pH .
The BST-2 (126-134) peptide undergoes several chemical reactions during its synthesis and application:
These reactions are typically monitored using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the identity and purity of the synthesized peptide.
The mechanism of action for BST-2 (126-134) involves:
Studies have shown that immunization with BST-2 (126-134) can enhance tumor-specific T cell responses in preclinical models, indicating its potential effectiveness in cancer therapies.
The BST-2 (126-134) peptide is typically characterized by:
Key chemical properties include:
BST-2 (126-134) has several applications in scientific research:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7